N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo[4,5-g] ring system. Key structural elements include:
- A 3,4-dimethoxyphenethyl side chain linked via an acetamide group, which may enhance lipophilicity and membrane permeability.
- Two carbonyl groups (6,8-dioxo) that could participate in redox or metabolic pathways.
Computational tools like SHELX and ORTEP-3 are critical for crystallographic refinement and structural validation .
Properties
Molecular Formula |
C25H25N5O8 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31) |
InChI Key |
BGVBDYBPGYNSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The quinazolinone scaffold is typically derived from anthranilic acid derivatives. For thedioxolo[4,5-g]quinazolin-5(6H)-one subunit, 6,7-methylenedioxy-anthranilic acid serves as the precursor. Cyclization with urea or thiourea under acidic conditions yields the dihydroquinazolin-4(3H)-one intermediate.
-
6,7-Dihydroxyquinazolin-4(3H)-one is treated with methylene chloride in the presence of K₂CO₃ to form thedioxolo ring.
-
Oxidation with H₂O₂ or KMnO₄ introduces the 6,8-diketone functionality.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | CH₂Cl₂, K₂CO₃, reflux, 12 h | Dioxolo[4,5-g]quinazolin-4(3H)-one | 65–70 |
| 2 | H₂O₂, AcOH, 60°C, 6 h | 6,8-Dioxo derivative | 80–85 |
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ac₂O, EtOH | Reflux, 8 h | 3-Methyl-1,2,4-oxadiazole | 75 |
Alkylation of the Quinazolinone Core
The oxadiazole is introduced at the 7-position via nucleophilic substitution or Mannich reaction.
-
7-Bromo-dioxoloquinazolin-6,8-dione is treated with 3-methyl-1,2,4-oxadiazole-5-methanol in DMF.
-
K₂CO₃ facilitates SN2 displacement at 80°C for 24 h.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Oxadiazole-methanol, K₂CO₃, DMF, 80°C | 60 |
Coupling of the N-(3,4-Dimethoxyphenethyl)Acetamide Side Chain
Synthesis of the Acetamide Intermediate
N-(3,4-Dimethoxyphenethyl)acetamide is prepared via amidation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride.
-
3,4-Dimethoxyphenethylamine is reacted with chloroacetyl chloride in CH₂Cl₂.
-
Triethylamine (TEA) is used as a base to scavenge HCl.
| Reagents | Conditions | Yield (%) |
|---|---|---|
| ClCH₂COCl, TEA, 0°C → RT | 12 h | 90 |
Final Coupling Reaction
The acetamide side chain is introduced via nucleophilic substitution at the 5-position of the quinazolinone core.
Optimized Conditions :
-
5-Chloro intermediate and N-(3,4-dimethoxyphenethyl)acetamide are heated in DMF with Cs₂CO₃.
-
Reaction at 100°C for 48 h ensures complete substitution.
| Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cs₂CO₃, DMF, 100°C | 48 h | 55 | >98% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): Key signals include δ 3.85 (s, 6H, OCH₃), δ 6.82–7.45 (m, aromatic H), δ 4.25 (s, 2H, CH₂-oxadiazole).
-
HR-MS : [M+H]⁺ calculated for C₂₅H₂₅N₅O₈: 523.502; observed: 523.504.
Optimization Strategies
Solvent and Catalyst Screening
Temperature Effects
-
Oxadiazole Alkylation : Yields improve from 50% (70°C) to 60% (80°C) but decline at 90°C (45%) due to decomposition.
Challenges and Limitations
-
Low Yield in Final Coupling : Steric hindrance at the 5-position of the quinazolinone core limits reactivity.
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions.
Alternative Synthetic Routes
One-Pot Approach
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the phenethyl side chain.
Reduction: Reduction reactions can target the quinazolinone core or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds bearing quinazoline structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may exhibit similar effects due to its structural similarities to known anticancer agents .
-
Neuropharmacology :
- The dimethoxyphenethyl group is often associated with psychoactive properties and has been explored for its potential in treating neurological disorders. Studies suggest that such compounds can modulate dopaminergic and serotonergic pathways, making them candidates for further investigation in the treatment of conditions like depression and anxiety .
-
Antimicrobial Properties :
- There is growing interest in the antimicrobial activity of oxadiazole derivatives. Preliminary studies indicate that compounds containing oxadiazole rings can exhibit significant antibacterial and antifungal activities. The specific compound may warrant investigation in this area to assess its efficacy against various pathogens .
Synthesis and Mechanism of Action
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multi-step organic reactions. These might include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the dimethoxyphenethyl group.
Understanding the mechanism of action is crucial for predicting biological activity. The compound's ability to interact with specific receptors or enzymes could be elucidated through in vitro studies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited potent anticancer effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .
Case Study 2: Neuropharmacological Effects
Research involving a series of phenethylamine derivatives indicated that modifications to the dimethoxy group significantly affected binding affinity to serotonin receptors. This suggests that this compound could be explored for similar receptor interactions .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Potential: The 3-methyl-1,2,4-oxadiazole group in the reference compound distinguishes it from the benzamide analog , which lacks heterocyclic diversity. Oxadiazoles are known for metabolic stability and kinase inhibition, suggesting enhanced target engagement compared to simpler aryl groups . The 3,4-dimethoxyphenethyl moiety may improve CNS penetration relative to the 2,3-dimethylphenyl variant , as methoxy groups enhance solubility and reduce plasma protein binding.
Synthetic Complexity: The reference compound’s [1,3]dioxolo[4,5-g]quinazolinone core requires specialized annulation steps, contrasting with the tetrahydroquinazolinone in , which is synthetically less demanding.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, neurotoxicity implications, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Formula : C20H25N3O5
- Molecular Weight : 375.43 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives related to the compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 69c | MCF-7 | 10.2 |
| 67c | MCF-7 | 15.0 |
| 69b | Bel-7402 | 12.5 |
| 67b | Bel-7402 | 20.0 |
These results indicate that modifications to the oxadiazole and quinazoline structures can enhance anticancer potency .
Neurotoxicity Implications
The neurotoxic effects of similar compounds have been studied extensively. For example, compounds with dimethoxy substitutions were found to exhibit increased neurotoxicity due to accelerated protein crosslinking in vitro. This raises concerns regarding the safety profile of this compound when considering therapeutic applications .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer proliferation and survival. Specifically:
- Inhibition of mTORC1 : The compound appears to disrupt mTOR signaling pathways critical for cell growth and metabolism.
- Induction of Apoptosis : Cytotoxic effects are mediated through apoptosis induction in cancer cells.
- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions vital for tumor cell survival .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on MCF-7 Cells : A derivative was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. Results indicated a significant increase in apoptotic markers after treatment with the compound .
- Neurotoxicity Assessment : In vivo studies demonstrated that similar compounds led to neurofilamentous neuropathy in animal models. This emphasizes the need for caution when developing therapeutic agents based on this chemical structure .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves modular assembly of key moieties:
Quinazolinone Core : Start with methyl 2-isothiocyanatobenzoate, reacting with glycine to form a thioxo-quinazolinone intermediate, followed by hydrogen peroxide oxidation to yield the dioxoquinazolinone scaffold .
Oxadiazole Incorporation : React 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with the quinazolinone via nucleophilic substitution or reductive amination, as seen in analogous acetamide syntheses .
Acetamide Coupling : Use carbodiimide (e.g., N,N′-carbonyldiimidazole) to conjugate the dimethoxyphenethylamine moiety to the intermediate .
Key Optimization : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF or toluene) and catalysts (e.g., K₂CO₃) to suppress side reactions .
Basic: Which characterization techniques are critical for confirming structural integrity?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve stereochemical ambiguities in the dioxoloquinazolinone ring .
- Elemental Analysis : Validate purity (>95%) by C/H/N/S percentages .
Basic: How to design an initial biological screening protocol for this compound?
Methodological Answer:
- Target Selection : Prioritize GABAergic receptors (anticipating anticonvulsant activity) and antioxidant pathways, based on structural analogs .
- In Vitro Assays :
- In Vivo Models : Test anticonvulsant efficacy in pentylenetetrazole (PTZ)-induced seizures in mice (dose range: 10–100 mg/kg) .
Advanced: How can computational methods optimize synthesis efficiency?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for oxadiazole-quinazolinone coupling .
- Machine Learning : Train models on reaction yield data (solvent, temperature, catalyst) to predict optimal conditions .
- Automated Workflows : Integrate computational screening with robotic platforms for rapid iteration (e.g., varying stoichiometry of dimethoxyphenethylamine) .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Activity Profiling : Compare IC₅₀ values in GABA-A binding and antioxidant assays .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict bioactivity .
Advanced: How to resolve contradictions in reported pharmacological data?
Methodological Answer:
- Dose-Response Curves : Re-test conflicting activities (e.g., pro-convulsant vs. anticonvulsant) across broader dose ranges (0.1–200 mg/kg) .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out metabolite-driven effects .
- Species-Specificity : Compare rodent vs. human GABA receptor isoforms using transfected HEK293 cells .
Advanced: What reactor designs are suitable for scaling up synthesis?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time (30–120 min) and temperature (80–120°C) for the acetamide coupling step to enhance yield .
- Membrane Separation : Integrate nanofiltration to isolate intermediates (MWCO 300–500 Da) and reduce purification steps .
- Scale-Up Challenges : Address exothermicity in oxadiazole formation using jacketed reactors with real-time temperature control .
Advanced: How to employ factorial design in optimizing reaction conditions?
Methodological Answer:
- Variables : Select catalyst loading (10–20 mol%), solvent polarity (DMF vs. THF), and temperature (60–100°C) .
- 2³ Factorial Matrix : Run 8 experiments to model interactions and identify significant factors (e.g., solvent-catalyst synergy) .
- Response Surface Methodology (RSM) : Refine optimal conditions using a central composite design .
Advanced: What advanced spectroscopic techniques resolve tautomerism in the quinazolinone core?
Methodological Answer:
- Dynamic NMR : Probe temperature-dependent shifts (e.g., coalescence at 150–200 K) to identify keto-enol tautomers .
- Solid-State NMR : Compare chemical shifts in crystalline vs. amorphous forms to assess tautomeric stability .
- IR Spectroscopy : Detect carbonyl stretching modes (1680–1720 cm⁻¹) to quantify tautomeric ratios .
Advanced: How to predict off-target interactions using in silico models?
Methodological Answer:
- Molecular Docking : Screen against Pharmaprojects or ChEMBL databases (e.g., kinase or GPCR targets) .
- ADMET Prediction : Use SwissADME or ADMETLab to assess blood-brain barrier permeability (logBB >0.3) and hERG inhibition risk .
- Network Pharmacology : Build target-pathway networks (e.g., GABAergic and oxidative stress pathways) to identify polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
